

does (+)-menthol have different TRPM8 receptor affinity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (+)-Menthol

CAS No.: 15356-60-2

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Menthol Stereoisomer Activity Comparison

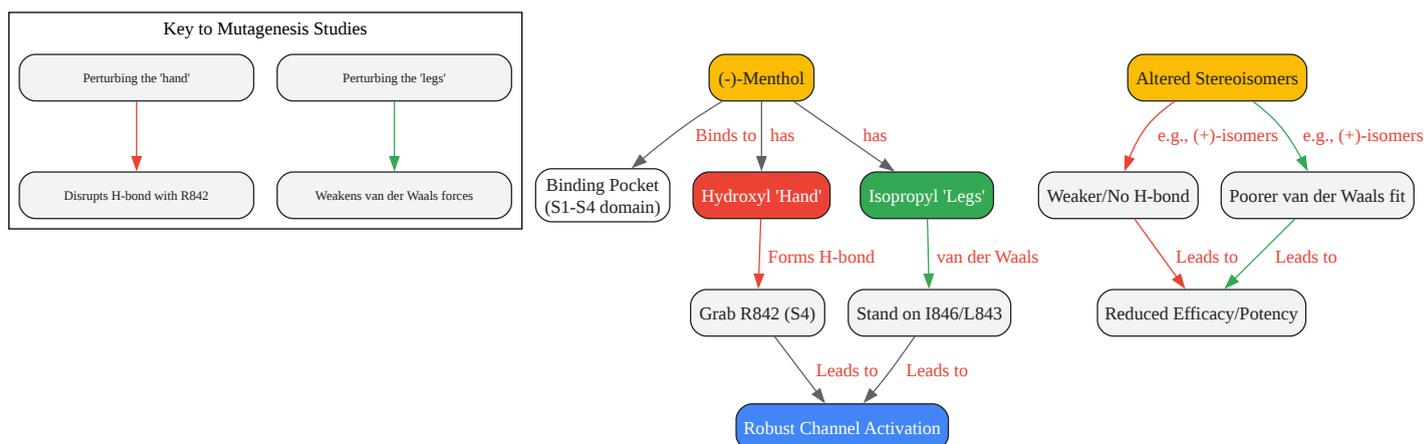
Stereoisomer	Relative Cooling Sensation	Key Interaction Residues	Experimental EC ₅₀ (μM) / Notes
(-)-menthol	Highest [1]	R842 (S4), Y745, L843, I846 [2]	EC ₅₀ = 185.4 ± 69.4 μM (in whole-cell patch-clamp) [2]
(+)-menthol	Lower [1]	Similar but distinct configuration to (-)-menthol [1]	Higher EC ₅₀ than (-)-menthol, indicating lower potency [1]
(+)-neomenthol	Lower [1]	Hydroxyl group orientation differs [1]	N/A
(+)-isomenthol	Lower [1]	Isopropyl group orientation differs [1]	N/A
(+)-neoisomenthol	Lowest [1]	Altered orientation of both hydroxyl and isopropyl groups [1]	Highest EC ₅₀ , indicating lowest potency [1]

The differences in potency arise from how each stereoisomer fits into the receptor's binding site. The "grab and stand" model, primarily established for the most potent natural isomer, (-)-menthol, helps visualize these interactions [2].

The "Grab and Stand" Binding Mechanism

Research indicates that (-)-menthol activates TRPM8 by binding to a cavity formed by the S1-S4 segments of the channel. It uses its **hydroxyl group as a "hand" to grab residue R842** on the S4 helix, and its **isopropyl group as "legs" to stand on residues I846 and L843** [2]. This specific interaction is crucial for effectively opening the channel.

The following diagram illustrates this mechanism and the consequences of structural changes in other stereoisomers.



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Key Experimental Methods for Profiling TRPM8 Agonists

The data in the comparison table is derived from established experimental protocols. Here are the methodologies relevant to the cited studies.

- **Whole-Cell Patch-Clamp Electrophysiology:** This is the primary technique for quantifying channel activity and agonist potency [1] [2]. Cells (like HEK293T) are transfected with the TRPM8 gene. Membrane currents are recorded while the cell is clamped at specific voltages (e.g., -80 mV and +80 mV). Menthol solutions are perfused onto the cell at increasing concentrations. The resulting current is measured, and data is fitted with a Hill equation to calculate the **EC₅₀ value** (half-maximal effective concentration), a direct measure of agonist affinity and potency [1].
- **Thermodynamic Mutant Cycle Analysis (TMCA):** This advanced method pinpoints specific atomic-level interactions between a drug and its target [1] [2]. A point mutation is introduced into TRPM8 at a suspected interaction site (e.g., R842K). The EC₅₀ of both the wild-type and mutant channels is measured for a standard ligand ((-)-menthol) and a modified analog (e.g., menthone). If the effect of the mutation depends on the ligand modification, it indicates a **specific interaction** between that protein residue and that part of the ligand molecule [2].
- **Molecular Docking:** This computational approach predicts how a ligand binds to a protein [1] [2]. Using the known 3D structure of TRPM8 (from cryo-EM), menthol stereoisomers are computationally posed within the proposed binding pocket. The software scores these poses based on binding energy, generating plausible 3D models that explain why certain stereoisomers (like (-)-menthol) fit better than others ((+)-neoisomenthol) [1]. These models provide testable hypotheses for TMCA and other functional assays.

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References

1. Frontiers | Differential Activation of TRPM by the Stereoisomers of... 8 [frontiersin.org]
2. Molecular mechanisms underlying menthol binding and ... [nature.com]

To cite this document: Smolecule. [does (+)-menthol have different TRPM8 receptor affinity].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1530630#does-menthol-have-different-trpm8-receptor-affinity>]

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